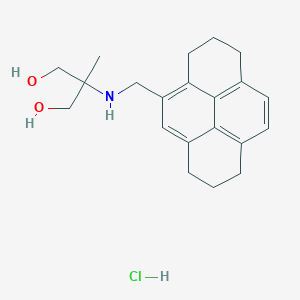

Hydroquinidine 9-phenanthryl ether

Vue d'ensemble

Description

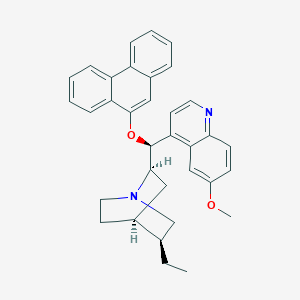

Hydroquinidine 9-phenanthryl ether is not directly discussed in the provided papers; however, related compounds and reactions are mentioned which can give insights into its chemical behavior. Diaryl ethers, such as 9-phenoxyphenanthrene, are mentioned as thermally stable cross-links in coals and can be cleaved under aquathermolysis conditions . The related compound, dihydroquinidine 9-O-(9'-phenanthryl) ether (DHQD PHN), is used as a chiral agent in the osmium-catalyzed asymmetric dihydroxylation in the synthesis of brassinosteroids . This suggests that hydroquinidine 9-phenanthryl ether could potentially be used in similar chiral catalytic processes.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 10-(1-phthalazinylazo)-9-phenanthrol involves the reaction between 1-hydrazinophthalazine and 9,10-phenanthrenequinone . Similarly, the synthesis of densely substituted hydroquinoid phenanthrene complexes involves benzannulation of carbene complexes, which are obtained from commercially available bromoarenes through a series of reactions including dehalolithiation and O-alkylation . These methods could potentially be adapted for the synthesis of hydroquinidine 9-phenanthryl ether.

Molecular Structure Analysis

The molecular structure of related compounds, such as 10-(1-phthalazinylazo)-9-phenanthrol, has been determined by X-ray diffraction, and it exists in the form of a quinohydrazone tautomer stabilized by an intramolecular hydrogen bond . The molecular structures of densely substituted hydroquinoid phenanthrene complexes have also been determined by X-ray crystallography, revealing the coordination of the metal atom to the hydroquinoid ring . These findings provide a basis for understanding the molecular structure of hydroquinidine 9-phenanthryl ether.

Chemical Reactions Analysis

The chemical reactivity of diaryl ethers under aquathermolysis conditions has been studied, with 9-phenoxyphenanthrene yielding phenol and 9-hydroxyphenanthrene . The formation of 9,10-phenanthrenequinone from phenanthrene through gas-phase reactions with hydroxyl radicals, nitrate radicals, and ozone has also been investigated . These studies indicate that hydroquinidine 9-phenanthryl ether could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of hydroquinidine 9-phenanthryl ether are not directly reported, the properties of related compounds can provide some insights. For example, the basicity and acidity constants of 10-(1-phthalazinylazo)-9-phenanthrol have been determined, along with the formation constants of its complexes with Zn2+ and Cd2+ . The stability of diaryl ethers like diphenyl ether under various conditions has also been explored . These studies suggest that hydroquinidine 9-phenanthryl ether would have distinct physical and chemical properties that could be characterized similarly.

Applications De Recherche Scientifique

1. Organometallic Complexes and Haptotropic Metal Migration

Research by Dötz et al. (2005) in "Organometallics" explores the haptotropic metal migration in hydroquinoid phenanthrene tricarbonyl chromium complexes. This study provides insights into the rearrangements of these complexes, which could be relevant for understanding the behavior of similar structures in hydroquinidine 9-phenanthryl ether derivatives (Dötz, Stendel, Müller, Nieger, Ketrat, & Dolg, 2005).

2. Molecular Switches in Aqueous Solutions

Grunder et al. (2013) in the "Journal of the American Chemical Society" describe a bistable donor-acceptor [2]catenane, which includes a hydroquinone unit. The research demonstrates how this molecule acts as a molecular switch in water, potentially relevant for hydroquinidine 9-phenanthryl ether studies (Grunder, McGrier, Whalley, Boyle, Stern, & Stoddart, 2013).

3. Phenanthrenediquinones and Unusual Deoxygenation

Krohn et al. (2009) in the "European Journal of Organic Chemistry" explored the formation of novel phenanthrenediquinones, a process involving unusual deoxygenation. This research can provide insights into the chemical properties and reactions of hydroquinidine 9-phenanthryl ether-related compounds (Krohn, Aslan, Ahmed, Pescitelli, & Funaioli, 2009).

4. Oxidized Products from Gaseous Phenanthrene Reactions

Lee and Lane's (2010) study in "Atmospheric Environment" focused on the oxidation products from the reaction of gaseous phenanthrene with the OH radical. This study helps in understanding the atmospheric behavior of similar compounds, which could include hydroquinidine 9-phenanthryl ether (Lee & Lane, 2010).

5. Antiviral and Antimicrobial Activities of Anthraquinones

A study by Ali et al. (2000) in "Pharmaceutical Biology" assessed the antiviral and antimicrobial activities of various anthraquinones. This research is crucial for understanding the potential biomedical applications of compounds related to hydroquinidine 9-phenanthryl ether (Ali, Ismail, Mackeen, Yazan, Mohamed, Ho, & Lajis, 2000).

Safety And Hazards

Hydroquinidine 9-phenanthryl ether is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Propriétés

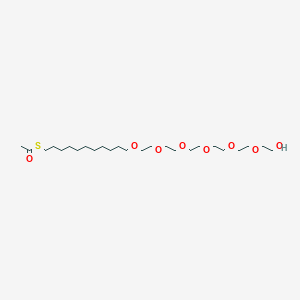

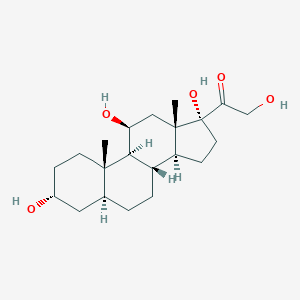

IUPAC Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-FVSKFNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583635 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

CAS RN |

135042-88-5 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)